

# Allyl Phenyl Arsinic Acid: A Technical Overview of Chemical Structure and Bonding

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## Compound of Interest

Compound Name: *Allyl phenyl arsinic acid*

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## Abstract

**Allyl phenyl arsinic acid**, systematically named phenyl(prop-2-enyl)arsinic acid, is an organoarsenic compound with the chemical formula  $C_9H_{11}AsO_2$ .<sup>[1]</sup> This technical guide provides a comprehensive overview of its chemical structure and bonding characteristics. Due to the limited availability of specific experimental data for **allyl phenyl arsinic acid**, this document leverages data from the closely related and structurally analogous compound, phenylarsonic acid, to provide insights into its molecular geometry and bonding. This guide also outlines a representative synthetic protocol for aryl arsonic acids and discusses the general reactivity and potential biological implications of this class of compounds.

## Chemical Structure and Identification

**Allyl phenyl arsinic acid** is characterized by a central arsenic atom bonded to a phenyl group, an allyl group, an oxygen atom (oxo group), and a hydroxyl group.

- IUPAC Name: phenyl(prop-2-enyl)arsinic acid<sup>[1]</sup>
- Molecular Formula:  $C_9H_{11}AsO_2$ <sup>[1]</sup>
- SMILES: C=CC--INVALID-LINK--(C1=CC=CC=C1)O<sup>[1]</sup>
- CAS Number: 41006-61-5<sup>[2]</sup>

The structure features a tetrahedral arsenic center, a common geometry for pentavalent arsenic compounds. The presence of both a lipophilic phenyl ring and a reactive allyl group suggests a molecule with diverse chemical properties.

## Bonding and Molecular Geometry

Direct experimental data from a crystal structure analysis of **allyl phenyl arsinic acid** is not publicly available. Therefore, to provide quantitative insights into the bonding environment of the arsenic center, we present data from the X-ray crystal structure of the closely related compound, phenylarsonic acid ( $\text{C}_6\text{H}_5\text{AsO}(\text{OH})_2$ )<sup>[3]</sup>. The substitution of a hydroxyl group in phenylarsonic acid with an allyl group in **allyl phenyl arsinic acid** is expected to have a minor impact on the bond lengths and angles directly involving the arsenic atom.

Table 1: Comparison of Selected Bond Lengths and Angles for Phenylarsonic Acid<sup>[4]</sup>

Parameter	Bond Length (Å)	Bond Angle (°)
As=O	1.6617(10)	O=As-O(H)
As-O(H)	1.7070(10)	O=As-C
As-C	1.8882(12)	O(H)-As-C
O(H)-As-O(H)		

Data obtained from the crystallographic study of phenylarsonic acid and may differ slightly for **allyl phenyl arsinic acid**.<sup>[4]</sup>

The arsenic atom in phenylarsonic acid exhibits a tetrahedral geometry, and it is reasonable to assume a similar arrangement for **allyl phenyl arsinic acid**.<sup>[3]</sup> The As=O bond is a double bond, while the As-OH and As-C bonds are single bonds. The bonding has significant covalent character.

## Experimental Protocols

A detailed experimental protocol for the synthesis of **allyl phenyl arsinic acid** is not readily available in the published literature. However, a general and well-established method for the synthesis of aryl arsonic acids is the Bart reaction, which involves the reaction of a diazonium

salt with sodium arsenite. The following is a detailed protocol for the synthesis of phenylarsonic acid, which serves as a representative example.<sup>[1][3]</sup>

## Synthesis of Phenylarsonic Acid (Representative Protocol)<sup>[1]</sup>

Materials:

- Aniline
- Hydrochloric acid, concentrated
- Sodium nitrite
- Sodium carbonate, anhydrous
- Arsenious oxide
- Copper sulfate, crystalline
- Activated carbon (e.g., Norite)
- Ice
- Water

Procedure:

- **Preparation of Sodium Arsenite Solution:** In a large round-bottomed flask equipped with a mechanical stirrer, add 1 liter of water and heat to boiling. Add 500 g of anhydrous sodium carbonate. Once dissolved, add 250 g of arsenious oxide and 11 g of crystalline copper sulfate with continuous stirring. After all solids have dissolved, cool the solution to 15°C with stirring under a stream of tap water.
- **Preparation of Benzenediazonium Chloride Solution:** In a separate large beaker, prepare a mixture of 186 g of technical aniline, 400 cc of concentrated hydrochloric acid, 1 liter of water, and enough crushed ice to bring the total volume to about 3 liters. While stirring

vigorously, slowly add a solution of 145 g of 95% sodium nitrite in 500 cc of water. Maintain the temperature below 10°C throughout the addition.

- **Reaction:** Slowly add the cold benzenediazonium chloride solution to the stirred sodium arsenite solution. The rate of addition should be controlled to keep the temperature of the reaction mixture at 15°C. Foaming will occur, which can be controlled by the intermittent addition of a small amount of ether. After the addition is complete, continue stirring for an additional 30-60 minutes.
- **Isolation and Purification:** Acidify the reaction mixture with concentrated hydrochloric acid until it is acidic to Congo red paper. This will precipitate the crude phenylarsonic acid. Cool the mixture, preferably overnight, and then filter the precipitate using a Büchner funnel. Wash the collected solid with cold water.
- **Recrystallization:** Dissolve the crude, light-yellow crystals in boiling water. Add 20 g of activated carbon (Norite) and filter the hot solution. Allow the filtrate to cool to induce crystallization. Filter the white crystals of phenylarsonic acid and dry them. The product melts with decomposition at 154–158°C.<sup>[1]</sup>

Characterization:

The synthesized product can be characterized using various spectroscopic techniques:

- **Infrared (IR) Spectroscopy:** To identify the functional groups, such as As=O, As-O, C-H (aromatic and aliphatic), and O-H stretches.
- **Nuclear Magnetic Resonance (NMR) Spectroscopy (<sup>1</sup>H and <sup>13</sup>C):** To confirm the carbon-hydrogen framework of the phenyl and allyl groups.
- **Mass Spectrometry (MS):** To determine the molecular weight and fragmentation pattern of the molecule.

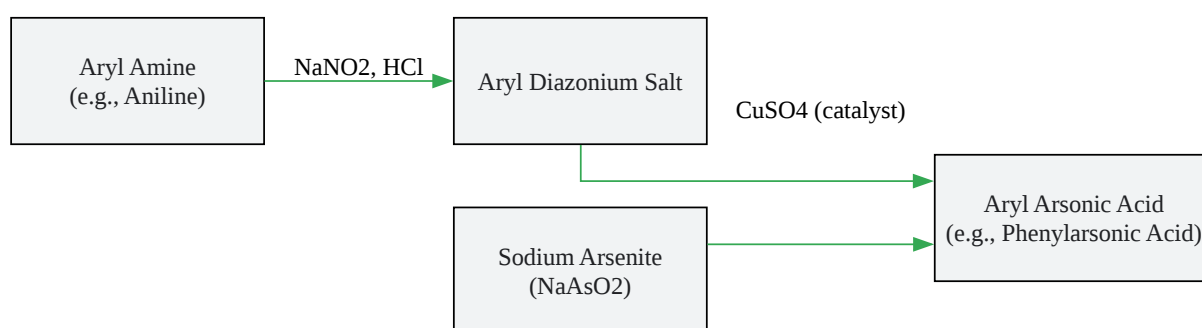
## Reactivity and Potential Biological Interactions

The chemical reactivity of **allyl phenyl arsinic acid** is dictated by its functional groups. The allyl group can undergo addition reactions, while the phenyl ring can be subject to electrophilic

substitution. The arsinic acid moiety can participate in acid-base reactions and can be reduced to the corresponding arsinous acid.

Organoarsenic compounds are known to interact with biological systems. Phenylarsine oxide (PAO), a related trivalent organoarsenical, is a known inhibitor of protein tyrosine phosphatases, with an IC<sub>50</sub> of 18 μM.[5] PAO is also known to induce apoptosis.[2][6] The pentavalent state of arsenic in **allyl phenyl arsinic acid** generally renders it less acutely toxic than its trivalent counterpart. However, in vivo reduction to the trivalent state is a possibility, which could lead to interactions with sulfhydryl groups in proteins and enzymes, a common mechanism of arsenic toxicity.

Due to the absence of specific studies on the biological signaling pathways affected by **allyl phenyl arsinic acid**, a diagram illustrating a specific pathway cannot be provided. Instead, a logical diagram representing the general synthesis of an aryl arsonic acid via the Bart reaction is presented below.



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Caption: General workflow for the synthesis of aryl arsonic acids via the Bart reaction.

## Conclusion

**Allyl phenyl arsinic acid** is an organoarsenic compound with a structure that suggests a range of chemical reactivity. While specific experimental data for this molecule is scarce, analysis of the closely related phenylarsonic acid provides valuable insights into its probable

molecular geometry and bonding. The synthetic route to this class of compounds is well-established, with the Bart reaction being a primary method. The potential for biological activity, likely mediated by the arsenic center, warrants further investigation, particularly concerning its interaction with cellular signaling pathways. This technical guide serves as a foundational resource for researchers and professionals in the fields of chemistry and drug development interested in the properties and potential applications of **allyl phenyl arsinic acid**.

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